molecular formula C19H13N3O2S B3291781 4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid CAS No. 873225-30-0

4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid

Cat. No.: B3291781
CAS No.: 873225-30-0
M. Wt: 347.4 g/mol
InChI Key: INMHCULNPFRWOZ-UHFFFAOYSA-N
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Description

4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C19H13N3O2S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.07284784 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research shows that derivatives of benzo[b]thiophen-2-yl pyrimidine have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).

Synthesis of Heterocyclic Comp

oundsThe utility of benzo[b]thiophen derivatives in the synthesis of various heterocyclic compounds has been explored. These derivatives serve as key intermediates in the formation of complex structures like pyrimidines, triazines, and pyrazolopyrimidines, indicating their significance in synthetic organic chemistry and drug design (Mohareb et al., 2004).

Novel Antitumor Agents

Compounds containing the pyrimidine structure, similar to 4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid, have been synthesized and evaluated for their antitumor activities. Studies indicate that these compounds can inhibit key enzymes in cancer cells, offering potential as antitumor agents (Gangjee et al., 2005).

Antifungal and Antibacterial Properties

The synthesis of various derivatives of benzo[b]thiophen-2-yl pyrimidine has shown promising results in exhibiting antifungal and antibacterial activities. This suggests the potential of these compounds in the development of new antimicrobial drugs (Lahsasni et al., 2018).

Synthesis of Fluorescent Compounds

Benzo[b]thiophen-2-yl pyrimidine derivatives have been used in the synthesis of fluorescent compounds, indicating their potential application in materials science, particularly in the development of novel luminescent materials (Meng et al., 2012).

Properties

IUPAC Name

4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(24)12-5-7-14(8-6-12)21-19-20-10-9-15(22-19)17-11-13-3-1-2-4-16(13)25-17/h1-11H,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMHCULNPFRWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658769
Record name 4-{[4-(1-Benzothiophen-2-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873225-30-0
Record name 4-{[4-(1-Benzothiophen-2-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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